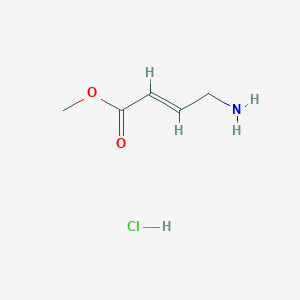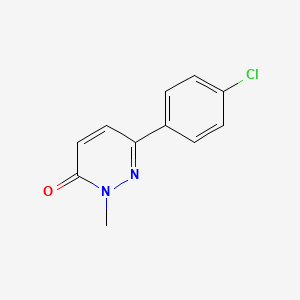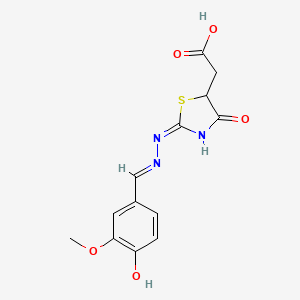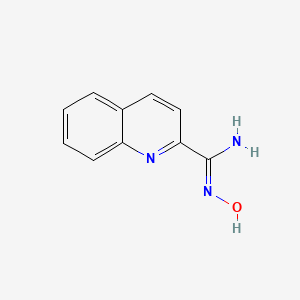
N'-hydroxyquinoline-2-carboximidamide
Vue d'ensemble
Description
“N’-hydroxyquinoline-2-carboximidamide” is a chemical compound that is used for pharmaceutical testing . It is also known by its IUPAC name, N’-hydroxy-2-quinolinecarboximidamide .
Molecular Structure Analysis
The molecular formula of “N’-hydroxyquinoline-2-carboximidamide” is C10H9N3O . Its InChI code is 1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,10H,11H2 . The molecular weight is 187.2 .Physical And Chemical Properties Analysis
“N’-hydroxyquinoline-2-carboximidamide” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
1. Role in 2-Oxoglutarate Oxygenase Inhibition
One of the significant applications of N'-hydroxyquinoline derivatives, like 5-carboxy-8-hydroxyquinoline (IOX1), is their role as inhibitors of 2-oxoglutarate (2OG) and iron-dependent oxygenases. These enzymes are important therapeutic targets in various human diseases. IOX1 demonstrates broad-spectrum inhibitory activity, affecting transcription factor hydroxylases, histone demethylases, nucleic acid demethylases, and γ-butyrobetaine hydroxylase. Interestingly, IOX1, unlike similar compounds, can induce translocation of the active site metal in these enzymes, providing a unique mechanism of action (Hopkinson et al., 2013).
2. Luminescence Properties in Lanthanide Complexes
N'-hydroxyquinoline-2-carboximidamide derivatives exhibit intriguing properties in the field of luminescence when coordinated with lanthanide metals. For instance, benzimidazole-substituted 8-hydroxyquinoline ligands form stable lanthanide complexes that show characteristic metal-centered luminescence in the near-infrared region. These properties are critical in developing novel materials with potential applications in sensing, imaging, and other optical technologies (Shavaleev et al., 2008).
3. Antiviral Applications
N'-hydroxyquinoline-2-carboximidamide derivatives have been explored for their potential antiviral properties. Specifically, they have been investigated as inhibitors of human immunodeficiency virus type 1 integrase (HIV-1 IN), an enzyme critical for the viral replication cycle. Some of these derivatives have shown promising inhibitory properties, comparable to clinically used drugs, suggesting their potential as novel antiviral agents (Billamboz et al., 2013).
4. Supramolecular Chemistry Applications
8-Hydroxyquinolines, closely related to N'-hydroxyquinoline-2-carboximidamide, have found extensive use in supramolecular chemistry. They serve as versatile ligands for forming metal complexes and have applications in developing supramolecular sensors, emitting devices, and self-assembled aggregates. Their ability to form stable complexes with various metals expands their utility in synthetic coordination chemistry (Albrecht et al., 2008).
5. Applications in Alzheimer's Disease Research
Derivatives of N'-hydroxyquinoline, like 8-hydroxyquinolines, have been proposed for treating Alzheimer's disease (AD). They act as metal chaperones, interacting with metal-enriched amyloid plaques, and have shown potential inreversing AD phenotypes in animal models. These findings suggest a molecular basis for their neuroprotective and neuroregenerative effects, making them a significant area of study in AD research (Kenche et al., 2013).
6. Applications in Photochemistry
N'-hydroxyquinoline derivatives are known for their significant role in photochemistry. For instance, their radiochemiluminescence properties have been studied for potential applications as radiation dosimeters and in analytical applications. The ability of these compounds to emit light upon radiolysis and addition of bases in the presence of oxygen underlies their utility in photochemical processes (Papadopoulos et al., 2000).
Propriétés
IUPAC Name |
N'-hydroxyquinoline-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQWPCQMOAQNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxyquinoline-2-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol](/img/structure/B3406006.png)
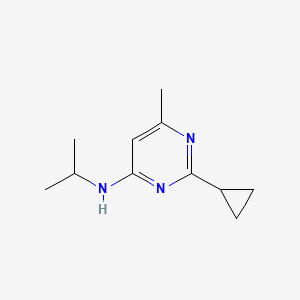
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-8-sulfonamide](/img/structure/B3406017.png)
![Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B3406021.png)
![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B3406026.png)

![N-[(2-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B3406029.png)

![4-([1,1'-Biphenyl]-4-yl)-5-methylthiazol-2-amine](/img/structure/B3406046.png)
